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Compound of Interest

Compound Name: 7-methyl-1H-indazole

Cat. No.: B046088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of
7-methyl-1H-indazole derivatives, a class of heterocyclic compounds of significant interest in
medicinal chemistry and drug discovery. Due to the nascent stage of research into many
specific derivatives, this document combines predicted data for key compounds with
experimental data from structurally related analogs to offer a robust resource for identification,
characterization, and further development.

Introduction to 7-Methyl-1H-Indazole Derivatives

The 1H-indazole scaffold is recognized as a "privileged structure” in medicinal chemistry,
forming the core of numerous pharmacologically active agents. The introduction of a methyl
group at the 7-position can significantly influence the molecule's physicochemical properties,
such as lipophilicity and metabolic stability, thereby modulating its biological activity and
pharmacokinetic profile. Understanding the spectroscopic profile of these derivatives is
fundamental for synthesis confirmation, purity assessment, and structural elucidation in
research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for 7-methyl-1H-indazole
derivatives. For the purpose of this guide, we will focus on the predicted data for 7-Methyl-1H-
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indazole-3-carboxamide, a derivative of high interest, and supplement this with experimental
data from analogous compounds to provide a comparative context.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
The chemical shifts (d) in tH and 3C NMR are highly sensitive to the electronic environment of
the nuclei.

Table 1: Predicted *H NMR Spectroscopic Data for 7-Methyl-1H-indazole-3-carboxamide[1]

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~13.5-14.0 brs 1H N-H (indazole)
~8.0-8.2 d 1H H4
~75-7.7 brs 1H N-H (amide)
~7.2-74 t 1H H5
~7.0-7.2 d 1H H6
~7.0-7.2 brs 1H N-H (amide)
~25-2.6 S 3H CHs

Solvent: DMSO-ds

Table 2: Predicted 3C NMR Spectroscopic Data for 7-Methyl-1H-indazole-3-carboxamide[1]
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Chemical Shift (6, ppm) Assignment
~165 - 168 C=0 (amide)
~142 - 144 C3

~140 - 142 C7a

~128 - 130 C5
~125-127 Cc7

~122 -124 C3a

~120 - 122 C4
~118-120 C6

~16 - 18 CHs

Solvent: DMSO-ds

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. The absorption of infrared radiation corresponds to the vibrational transitions of
specific bonds.

Table 3: Predicted IR Absorption Data for 7-Methyl-1H-indazole-3-carboxamide[1]
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Wavenumber (cm~?) Intensity Assignment

) N-H stretching (amide, two
~3400 - 3200 Medium-Strong

bands)
~3300 - 3100 Broad N-H stretching (indazole)
~3100 - 3000 Weak C-H stretching (aromatic)
~2950 - 2850 Weak C-H stretching (methyl)
~1660 Strong C=0 stretching (Amide I)
~1620 Medium N-H bending (Amide II)
1600 - 1450 Medium-Strong C=C stretching (aromatic)
~750 Strong C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and
elemental composition of a compound, as well as providing structural information through
fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data for 7-Methyl-1H-indazole-3-carboxamide[1]

m/z Ratio Predicted Identity
175 [M]* (Molecular lon)
159 [M - NH2]*

131 [M - CONHz]*

130 [M - CONHz - HJ*
103 [C7HsN]*

Ultraviolet-Visible (UV-Vis) Spectroscopy
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UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
While specific data for 7-methyl-1H-indazole derivatives is limited, the UV-Vis absorption
spectra of 1H-indazole and its 1-methyl and 2-methyl derivatives in acetonitrile show
characteristic absorption bands that can serve as a reference. The parent 1H-indazole exhibits
absorption maxima that are influenced by the position of substitution on the nitrogen atom.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and
reliable spectroscopic data.

NMR Spectroscopy

 Instrumentation: A 400 MHz or higher field NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the 7-methyl-1H-indazole derivative in
approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCI5).

o Data Acquisition:

o 'H NMR: Acquire spectra with a sufficient number of scans to achieve a good signal-to-
noise ratio.

o 13C NMR: Acquire spectra using proton decoupling.

o 2D NMR: Conduct COSY, HSQC, and HMBC experiments as needed for complete
structural assignment.

o Referencing: Chemical shifts are reported in parts per million (ppm) relative to the residual
solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Sample Preparation (for solid samples):
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o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. This is a rapid and common method.

o KBr Pellet: Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder. Press the mixture into a thin, transparent pellet using a hydraulic
press.

o Nujol Mull: Grind a few milligrams of the solid sample with a drop of Nujol (mineral oil) to
create a fine paste. Spread the mull between two salt plates (e.g., NaCl or KBr).

o Data Acquisition: Record the spectrum typically in the range of 4000-400 cm~* with a
resolution of 4 cm~1.

Mass Spectrometry (LC-MS/MS)

e Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer
(e.g., a triple quadrupole or high-resolution mass spectrometer like Q-TOF or Orbitrap).

e Sample Preparation:

o Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known
concentration.

o For analysis in biological matrices, a solid-phase extraction (SPE) or liquid-liquid
extraction (LLE) may be necessary to remove interferences.

e Chromatography:
o Column: A C18 reversed-phase column is commonly used.

o Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),
often with an additive like formic acid or ammonium formate to improve ionization.

e Mass Spectrometry:

o lonization: Electrospray ionization (ESI) in positive or negative ion mode is typical for this
class of compounds.
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o Data Acquisition: For quantitative analysis, operate in Multiple Reaction Monitoring (MRM)
mode. For structural confirmation, acquire full scan and product ion scan data.

Signaling Pathways and Logical Workflows
Potential Signaling Pathways

7-Methyl-1H-indazole derivatives, particularly those with a 3-carboxamide moiety, are being
investigated for their potential as inhibitors of key cellular signaling pathways implicated in
diseases such as cancer and inflammation. Two prominent targets that have been identified for
analogous indazole compounds are p21-activated kinase 1 (PAK1) and Calcium Release-
Activated Calcium (CRAC) channels.[2]
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Caption: Potential inhibition of the PAK1 signaling pathway by 7-methyl-1H-indazole
derivatives.
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Caption: Potential inhibition of CRAC channel-mediated calcium signaling.

Experimental and Logical Workflows
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A systematic approach is essential for the unambiguous characterization of a novel 7-methyl-
1H-indazole derivative.
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Caption: A logical workflow for the spectroscopic characterization of 7-methyl-1H-indazole
derivatives.

Conclusion

The spectroscopic profile of 7-methyl-1H-indazole derivatives is a critical aspect of their
development as potential therapeutic agents. This guide provides a foundational understanding
of their expected NMR, IR, MS, and UV-Vis characteristics, supplemented with detailed
experimental protocols and insights into their potential biological mechanisms. While
experimental data for a broad range of these specific derivatives is still emerging, the
combination of predictive data and comparative analysis with related compounds offers a
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valuable resource for researchers in the field. The provided workflows and diagrams serve as a
practical guide for the systematic characterization and further investigation of this promising
class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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